molecular formula C20H18ClN3O3S B6562060 4-chloro-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 921790-65-0

4-chloro-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6562060
CAS No.: 921790-65-0
M. Wt: 415.9 g/mol
InChI Key: FXMFCPWZQPIOLT-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. The methoxyphenyl–amide segment of the molecule is almost planar, with a dihedral angle of 5.10° between the benzene ring and the C—N—C (O)—C fragment .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihedral angle of 5.10° between the benzene ring and the C—N—C (O)—C fragment. The two benzene rings are inclined at an angle of 26.74° .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit monoamine oxidase . This enzyme plays a crucial role in the metabolism of neurotransmitters, and its inhibition can lead to an increase in the levels of these neurotransmitters.

Mode of Action

For instance, it could bind to the active site of the target enzyme, inhibiting its function .

Biochemical Pathways

Given its potential role as a monoamine oxidase inhibitor, it could affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . This could result in an increase in the levels of these neurotransmitters, potentially affecting mood and behavior.

Result of Action

If it acts as a monoamine oxidase inhibitor, it could lead to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin . This could potentially result in changes in mood and behavior.

Properties

IUPAC Name

4-chloro-N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-5-3-2-4-14(17)11-22-18(25)10-16-12-28-20(23-16)24-19(26)13-6-8-15(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMFCPWZQPIOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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